REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([N:17]2[CH2:22][CH2:21][CH:20]([OH:23])[CH2:19][CH2:18]2)=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>[C].[Pd].CC(O)C>[NH:8]1[CH2:9][CH2:10][CH:11]([CH2:14][C:15]([N:17]2[CH2:18][CH2:19][CH:20]([OH:23])[CH2:21][CH2:22]2)=[O:16])[CH2:12][CH2:13]1 |f:2.3|
|
Name
|
1-(1-benzyl-4-piperidylacetyl)-4-hydroxypiperidine
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)CC(=O)N1CCC(CC1)O
|
Name
|
|
Quantity
|
127.9 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
palladium-carbon
|
Quantity
|
1.42 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
23.6 g of acetonitrile was added to the concentrated residue
|
Type
|
CUSTOM
|
Details
|
The crystals which precipitated at room temperature
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resultant wet crystals were dried under a reduced pressure, whereby 9.08 g of the title compound in the state of white powder
|
Type
|
CUSTOM
|
Details
|
was obtained (the yield was 89.4%)
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)CC(=O)N1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |